Lithium, (dimethylphenylsilyl)-

Organometallic kinetics Silyllithium reactivity Stop-flow spectroscopy

Sourcing silyllithium reagents with inconsistent formability and variable kinetics introduces significant reproducibility risk in nucleophilic addition workflows. Lithium, (dimethylphenylsilyl)- (PhMe₂SiLi) addresses this as a synthetically accessible, well-characterized monomer in ethereal solvents, offering distinct thermodynamic activation parameters relative to Ph₃SiLi and Ph₂MeSiLi. - Enables regiospecific 1,2-addition/Brook rearrangement sequences on cyclic enones to generate silyl enol ethers. - Reacts with aryl halides via polar halogenophilic attack, providing a transition-metal-free alternative for arylsilane synthesis. - Exhibits controlled regioselectivity in heterocyclic functionalization of substituted uracils. Bulk packaging available for process-scale workflows.

Molecular Formula C8H11LiSi
Molecular Weight 142.2 g/mol
CAS No. 3839-31-4
Cat. No. B1245678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium, (dimethylphenylsilyl)-
CAS3839-31-4
Synonymsphenyldimethylsilyllithium
PhMe2SiLi
Molecular FormulaC8H11LiSi
Molecular Weight142.2 g/mol
Structural Identifiers
SMILES[Li+].C[Si-](C)C1=CC=CC=C1
InChIInChI=1S/C8H11Si.Li/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1
InChIKeySKTKZZDMIDTKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PhMe₂SiLi: Key Properties & Utility


Lithium, (dimethylphenylsilyl)- (PhMe₂SiLi, CAS 3839-31-4) is an organosilyllithium reagent with molecular formula C₈H₁₁LiSi and molecular weight 142.2 g/mol . It is soluble in tetrahydrofuran (THF) and diethyl ether , and NMR studies indicate it exists as a monomeric species in ether solution . As a potent silyl nucleophile, it is widely employed for additions to carbonyl compounds, conjugate additions to α,β-unsaturated systems (in the presence of copper(I) salts), silylcupration of alkynes and allenes, and deoxygenation reactions .

Reagent Class Organosilyllithium nucleophile
Solubility Soluble in THF and diethyl ether
Solution Structure Monomeric in ether solution (NMR)
Reactivity Addition, conjugate addition, silylcupration

PhMe₂SiLi: Irreplaceable Reactivity


Silyllithium reagents cannot be treated as interchangeable commodities due to substantial variations in both synthetic accessibility and reaction kinetics. The phenyldimethylsilyl group forms a lithium reagent more readily than trialkylsilyl groups , yet even closely related aryl-substituted silyl groups frequently fail to generate the corresponding silyllithium reagent at all. Notably, the simple replacement of phenyl with p-tolyl (PhMe₂SiCl → p-TolMe₂SiCl) results only in disilane formation with no further conversion to the silyllithium species [1]. Additionally, comparative kinetic studies reveal that PhMe₂SiLi, Ph₂MeSiLi, and Ph₃SiLi exhibit distinct thermodynamic activation parameters across multiple reaction systems [2] [3], precluding straightforward substitution. These differences in formability, stability, and reactivity kinetics directly impact reproducibility and yield outcomes in synthetic workflows, making compound-specific procurement essential.

Failed Formation

Closely related aryl chlorosilanes often yield only disilane, not the silyllithium.

Kinetic Mismatch

Activation parameters (ΔG‡, ΔH‡, ΔS‡) differ markedly among PhMe₂SiLi, Ph₂MeSiLi, and Ph₃SiLi.

Reproducibility Risk

Substituting silyllithium reagents may alter reaction rates and product yields.

PhMe₂SiLi: Kinetic Differentiation Evidence


1,1-Diphenylethylene Addition Kinetics

In reactions with 1,1-diphenylethylene in THF at −40°C, PhMe₂SiLi exhibits a lower free energy of activation (ΔG‡) than Ph₃SiLi, indicating a kinetically more accessible addition pathway [1]. The activation enthalpy (ΔH‡) for PhMe₂SiLi is lower than that for Ph₃SiLi, while the activation entropy (ΔS‡) is comparable across the series [1].

1,1-Diphenylethylene Addition
Head-to-head
ΔG‡ 12.4 kcal·mol⁻¹ vs 12.8 (Ph₃SiLi); ΔH‡ 3.4 kcal·mol⁻¹ vs 3.4 (Ph₃SiLi)
Supports selection for kinetically constrained additions.
THF, −40°C, stop-flow
Organometallic kinetics Silyllithium reactivity Stop-flow spectroscopy

THF Ring-Opening Kinetics

The reaction of silyllithium reagents with THF solvent (R₃SiLi + C₄H₈O → R₃Si·(CH₂)₄O⁻Li⁺) reveals that PhMe₂SiLi has an activation enthalpy (ΔH‡) intermediate between Ph₂MeSiLi and Ph₃SiLi, with the largest negative activation entropy among the three reagents studied [1].

THF Ring-Opening
Head-to-head
ΔH‡ 19.0 kcal·mol⁻¹, intermediate between Ph₂MeSiLi (15.1) and Ph₃SiLi (22.6)
Informs solvent stability and storage conditions.
THF, 30°C
Solvent stability Organometallic kinetics Activation thermodynamics

9-Phenylfluorene Addition Kinetics

In the rapid reaction with 9-phenylfluorene in THF, PhMe₂SiLi and Ph₂MeSiLi exhibit identical activation enthalpy (ΔH‡ = 4.0 kcal·mol⁻¹) and free energy (ΔG‡ = 12.5 kcal·mol⁻¹), both slightly lower than Ph₃SiLi [1]. The reaction is first-order in both 9-phenylfluorene and the silyllithium reagent [1].

9-Phenylfluorene Addition
Head-to-head
ΔH‡ 4.0 kcal·mol⁻¹, identical to Ph₂MeSiLi; ΔG‡ 12.5 kcal·mol⁻¹ vs 13.0 (Ph₃SiLi)
Comparable reactivity to Ph₂MeSiLi with lower steric bulk.
THF, low temp, stop-flow
Nucleophilic addition kinetics Silyllithium reactivity Stop-flow analysis

α-Silyl Carbanion Stability Advantage

α-Silyldichloromethyllithium reagents derived from PhMe₂SiCCl₂H exhibit significantly greater stability at −78°C compared to their trimethylsilyl analog. The relative stability order was established as Ph₂MeSiCCl₂Li ≈ PhMe₂SiCCl₂Li >> Me₃SiCCl₂Li [1].

α-Silyl Carbanion Stability
Reported
PhMe₂SiCCl₂Li ≫ Me₃SiCCl₂Li in stability at −78°C
Expands temperature window for multistep sequences.
THF, −78°C, generated from LDA
Carbanion stability Dichloromethyllithium reagents α-Silyl carbanions

Synthetic Accessibility vs. Aryl Analogs

PhMe₂SiLi is readily generated from PhMe₂SiCl and lithium metal, making it the most commonly used silyllithium reagent . However, this same method of formation often fails even for closely related silyl groups; the simple replacement of phenyl with p-tolyl affords only the corresponding disilane with no further conversion to the silyllithium reagent [1].

Synthetic Accessibility vs. Aryl Analogs
Class-level
PhMe₂SiCl → PhMe₂SiLi; p-TolMe₂SiCl → disilane only (no silyllithium)
Robust formation pathway supports reliable procurement.
THF, 0°C, Li metal
Silyllithium preparation Organolithium synthesis Reagent formability

Solution Titre Stability vs. Alkyllithiums

PhMe₂SiLi can be accurately titrated using the standard double titration method for organolithium reagents, despite the formation of silyl bromide upon addition of 1,2-dibromoethane, because the silyl bromide is rapidly consumed by excess silyllithium [1]. Critically, the reagent differs from alkyllithiums in maintaining its titre over a long period even as traces of water enter the solution, provided that lithium metal is still present [2].

Solution Titre Stability vs. Alkyllithiums
Class-level
Maintains titre despite trace water; regenerates from PhMe₂SiH
Self-regenerating nature extends useful solution lifetime.
THF, ambient, with Li metal present
Reagent titration Organolithium stability Solution storage

PhMe₂SiLi: Research & Industrial Applications


Cyclic Silyl Enol Ether Synthesis

PhMe₂SiLi undergoes 1,2-addition to cyclic α,β-unsaturated ketones in THF, generating silyl carbinols that, upon treatment with catalytic NaH at 25°C, undergo Brook rearrangement to yield cyclic silyl enol ethers with complete regiospecificity [1]. The kinetic data demonstrating lower ΔG‡ for PhMe₂SiLi relative to Ph₃SiLi in alkene addition [2] supports its suitability for such transformations requiring controlled nucleophilic attack.

Arylsilane Synthesis via Nucleophilic Substitution

PhMe₂SiLi reacts with various aryl halides to form the corresponding arylsilanes in moderate to good yields through a polar halogenophilic attack mechanism [1]. This methodology provides an alternative to transition-metal-catalyzed silylation and leverages the established synthetic accessibility of PhMe₂SiLi [2].

Silicon-Substituted Heterocycle Synthesis

PhMe₂SiLi selectively adds to the electrophilic C-6 position of 5-substituted 1,3-dimethyluracils, while showing altered regioselectivity with 6-substituted derivatives [1]. The distinct kinetic profile of PhMe₂SiLi relative to other silyllithium reagents [2] [3] supports its use in heterocyclic functionalization where competing reaction pathways must be controlled.

α,α-Dichloroalkylsilane Synthesis

PhMe₂SiCCl₂Li, generated from PhMe₂SiCCl₂H and LDA, exhibits substantially greater stability at −78°C than its trimethylsilyl counterpart Me₃SiCCl₂Li [1]. This enhanced carbanion stability enables efficient alkylation with primary bromides and iodides to yield α,α-dichloroalkylsilanes, which undergo stereoselective dehydrochlorination to (Z)-1-chloroalkenylsilanes.

Application
Selection Property
Validation Focus
Cyclic silyl enol ether synthesis
Nucleophilic addition activation free energy
Regiospecific Brook rearrangement pathway
Arylsilane synthesis via nucleophilic substitution
Nucleophilic silyl substitution of aryl halides
Substrate scope and halogenophilic attack pathway
Silicon-substituted heterocycle synthesis
Regioselective addition to heterocyclic electrophiles
Regiochemical control in uracil functionalization
α,α-Dichloroalkylsilane synthesis
α-Silyl carbanion stability profile
Alkylation efficiency and (Z)-selectivity in dehydrochlorination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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